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Heptyl heptanoate

Flavor Chemistry Sensory Science Fragrance Formulation

Heptyl heptanoate (CAS 624-09-9) is a C14 fatty acid ester formed from heptanoic acid and heptyl alcohol, with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol. This compound appears as a colorless to pale yellow liquid characterized by a distinctive green, grassy odor and flavor profile, making it suitable for sensory applications in the flavor and fragrance industries.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 624-09-9
Cat. No. B1293521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl heptanoate
CAS624-09-9
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCOC(=O)CCCCCC
InChIInChI=1S/C14H28O2/c1-3-5-7-9-11-13-16-14(15)12-10-8-6-4-2/h3-13H2,1-2H3
InChIKeyQOIIBPAJVWFEPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water, soluble in non-polar solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Heptyl Heptanoate (CAS 624-09-9) Procurement Guide: Identity, Regulatory Status, and Baseline Characteristics for Flavor and Fragrance Sourcing


Heptyl heptanoate (CAS 624-09-9) is a C14 fatty acid ester formed from heptanoic acid and heptyl alcohol, with the molecular formula C14H28O2 and a molecular weight of 228.37 g/mol [1]. This compound appears as a colorless to pale yellow liquid characterized by a distinctive green, grassy odor and flavor profile, making it suitable for sensory applications in the flavor and fragrance industries [2]. Heptyl heptanoate carries FEMA Number 4341 and JECFA Number 1875, with the Joint FAO/WHO Expert Committee on Food Additives having evaluated it in 2008 and concluded 'No safety concern at current levels of intake when used as a flavouring agent' [3][4]. The compound is commercially available in natural (US) grade at 98% assay, with Halal and Kosher certifications, and complies with FDA 21 CFR 117 .

Why Heptyl Heptanoate Cannot Be Replaced by Methyl or Ethyl Heptanoate in Sensory Formulations


Substituting heptyl heptanoate with shorter-chain heptanoate esters such as methyl heptanoate (C8) or ethyl heptanoate (C9) fundamentally alters the sensory profile of a formulation due to chain-length-dependent shifts in odor character and intensity. Methyl heptanoate presents a sweet, fruity, green, and waxy apple-like note , while ethyl heptanoate is distinctly fruity, wine-like, and grape-oriented with a burning after-taste [1]. In contrast, heptyl heptanoate (C14) delivers a green, grassy aroma without dominant fruity overtones [2]. These divergent profiles stem from the extended hydrocarbon chain of the heptyl ester, which increases molecular weight and lipophilicity (logP approximately 5.88 for heptyl heptanoate) [3], thereby reducing volatility and altering the temporal release profile in finished products. The following section provides quantitative evidence establishing the distinct performance characteristics that preclude simple substitution.

Quantitative Differentiation of Heptyl Heptanoate: Direct Evidence Against Closest Analogs


Odor Profile Differentiation: Heptyl Heptanoate vs. Ethyl Heptanoate

Heptyl heptanoate is characterized by a green, grassy odor profile, whereas ethyl heptanoate (C9H18O2, CAS 106-30-9) is described as possessing a fruity, wine-like, and grape-like odor with a burning after-taste [1]. The difference arises from the ester alkyl chain length: heptyl (C7) versus ethyl (C2). This structural distinction produces a shift from a volatile, fruity ester to a heavier, greener ester suitable for different fragrance and flavor applications .

Flavor Chemistry Sensory Science Fragrance Formulation

Physicochemical Property Comparison: Heptyl Heptanoate vs. Ethyl Heptanoate

Heptyl heptanoate exhibits significantly higher boiling point and lower vapor pressure compared to ethyl heptanoate, consistent with its larger molecular weight and extended hydrocarbon chains [1]. Heptyl heptanoate has a boiling point range of 276-277 °C at 760 mmHg and a vapor pressure of approximately 0.00532 mmHg at 25 °C . In contrast, ethyl heptanoate has a boiling point of approximately 187-189 °C and is considerably more volatile [2].

Physical Chemistry Formulation Science Volatility Control

Lipophilicity Differentiation: Heptyl Heptanoate vs. Shorter-Chain Heptanoate Esters

Heptyl heptanoate exhibits an estimated logP of approximately 5.88, indicating substantial lipophilicity and preferential partitioning into non-polar phases [1]. Ethyl heptanoate, by comparison, has a logP of approximately 2.9-3.0, reflecting a significantly lower affinity for lipid environments [2]. This difference arises directly from the longer hydrocarbon chains in the heptyl ester (total C14) relative to the ethyl ester (total C9).

Partitioning Behavior Solubility Formulation Design

Enzymatic Synthesis Performance: cmLTL-Catalyzed Production of Heptyl Heptanoate

A comparative study of lipase forms from Thermomyces lanuginosus evaluated the solvent-free synthesis of hydrophobic esters. The chemically modified lipase (cmLTL) achieved >50% yield for heptyl heptanoate under solvent-free conditions, whereas the native lipase (LTL) showed poor activity for this substrate in n-heptane (60% conversion exception noted for this short ester) and immobilized LTL (imLTL) was unable to synthesize heptyl heptanoate effectively [1]. This demonstrates that heptyl heptanoate synthesis requires specific biocatalyst engineering for optimal production.

Biocatalysis Green Chemistry Process Chemistry

Water Solubility Differentiation: Heptyl Heptanoate vs. Ethyl Heptanoate

Heptyl heptanoate is practically insoluble in water, with an estimated aqueous solubility of approximately 0.3631 mg/L at 25 °C [1]. Ethyl heptanoate, by contrast, exhibits water solubility of 126 mg/L at 20 °C . This represents a difference of over two orders of magnitude in aqueous solubility.

Aqueous Formulation Solubility Parameters Product Stability

Regulatory and Safety Clearance: FEMA GRAS and JECFA ADI Status of Heptyl Heptanoate

Heptyl heptanoate has been evaluated by both FEMA (FEMA Number 4341) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA Number 1875) [1][2]. The JECFA evaluation in 2008 concluded 'No safety concern at current levels of intake when used as a flavouring agent,' establishing an acceptable daily intake (ADI) that supports its use in food applications [3]. Ethyl heptanoate similarly holds FEMA GRAS status (FEMA 2437) and JECFA approval (JECFA 32), but the independent evaluation of heptyl heptanoate under FEMA 4341 and JECFA 1875 provides specific regulatory clearance for this distinct chemical entity [4].

Regulatory Compliance Food Safety Flavor Ingredient Approval

Procurement-Driven Application Scenarios for Heptyl Heptanoate Based on Quantified Differentiation Evidence


Green, Grassy Fragrance Formulations Requiring Sustained Longevity

Heptyl heptanoate is the preferred ester when a fragrance formulator requires a green, grassy top-to-middle note with extended longevity. Its boiling point of 276-277 °C and low vapor pressure (approximately 0.00532 mmHg at 25 °C) ensure slower evaporation compared to ethyl heptanoate (boiling point ~187-189 °C), providing sustained scent release in fine fragrances, personal care products, and household air care applications where rapid dissipation of shorter-chain esters would be detrimental [1].

Lipid-Based Flavor Delivery Systems and Anhydrous Food Flavorings

The high lipophilicity of heptyl heptanoate (logP approximately 5.88) and its extremely low water solubility (~0.3631 mg/L at 25 °C) make it ideal for oil-based flavor formulations, confectionery fat phases, and lipid-soluble flavor delivery systems [2]. Unlike ethyl heptanoate (water solubility 126 mg/L), heptyl heptanoate partitions almost exclusively into non-polar phases, ensuring consistent flavor release in products such as baked goods, chocolate, and savory snacks where water-based systems are not the primary matrix .

Green Chemistry Biocatalytic Production of Heptyl Heptanoate

Process chemists seeking sustainable, solvent-free synthesis routes for heptyl heptanoate should prioritize chemically modified Thermomyces lanuginosus lipase (cmLTL), which achieves >50% yield under solvent-free bulk conditions and maintains catalytic activity for at least 6 reuse cycles without yield compromise [3]. This approach offers a greener alternative to traditional acid-catalyzed esterification using sulfuric acid under reflux, aligning with sustainable manufacturing initiatives while maintaining acceptable process economics [4].

Regulatory-Compliant Flavor Development for Global Food and Beverage Markets

For food and beverage manufacturers requiring regulatory-compliant flavor ingredients, heptyl heptanoate offers independently validated safety clearance under FEMA 4341 and JECFA 1875, with the JECFA evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' [5]. This independent regulatory status means that substitution with ethyl heptanoate (FEMA 2437) or methyl heptanoate (FEMA 2705) would require separate documentation and potentially trigger re-evaluation of formulation compliance, making heptyl heptanoate the necessary choice when a green, grassy flavor note with established regulatory clearance is required [6].

Technical Documentation Hub

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